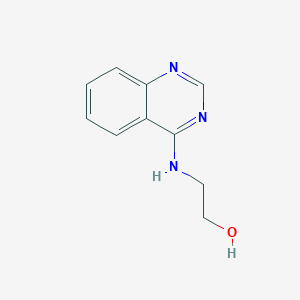

2-(Quinazolin-4-ylamino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Quinazolin-4-ylamino)ethanol” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been associated with a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, which are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis

The molecular structure of “2-(Quinazolin-4-ylamino)ethanol” is represented by the formula C10H11N3O . Quinazoline is a nitrogen-containing fused heterocycle, and with additional carbonyl linkage, it forms two different quinazolinones .Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .科学的研究の応用

1. Antiviral Activity

- Summary of Application: This compound has been synthesized and tested for its antiviral activity, specifically against the Tobacco mosaic virus (TMV) .

- Methods of Application: The synthesis involved the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine at a reflux condition to obtain an intermediate product. This intermediate product then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation .

- Results or Outcomes: Some of the synthesized compounds displayed weak to good anti-TMV activity. The yield of the derivatives was approximately 77% to 86% .

2. Broad Spectrum of Pharmacological Activities

- Summary of Application: Quinazoline derivatives, including “2-(Quinazolin-4-ylamino)ethanol”, have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

- Results or Outcomes: The structure-activity relationship (SAR) studies exhibited that synthesized compounds had significant anti-influenza virus activity with IC50 of less than 10 μM .

3. Anticancer Activity

- Summary of Application: Quinazoline derivatives, including “2-(Quinazolin-4-ylamino)ethanol”, have been reported to show significant anticancer activity .

- Results or Outcomes: The structure-activity relationship (SAR) studies exhibited that synthesized compounds had significant anti-influenza virus activity with IC50 of less than 10 μM .

4. Antimalarial Activity

- Summary of Application: 4-Aminoquinazoline derivatives, an important class of heterocyclic compounds, have received wide attention due to their antimalarial activities .

- Results or Outcomes: The structure-activity relationship (SAR) studies exhibited that synthesized compounds had significant anti-influenza virus activity with IC50 of less than 10 μM .

5. Antimicrobial Activity

- Summary of Application: Quinazoline derivatives, including “2-(Quinazolin-4-ylamino)ethanol”, have been reported to show significant antimicrobial activity .

- Results or Outcomes: The structure-activity relationship (SAR) studies exhibited that synthesized compounds had significant anti-influenza virus activity with IC50 of less than 10 μM .

6. Antifungal Activity

- Summary of Application: Quinazoline derivatives, including “2-(Quinazolin-4-ylamino)ethanol”, have been reported to show significant antifungal activity .

- Results or Outcomes: The structure-activity relationship (SAR) studies exhibited that synthesized compounds had significant anti-influenza virus activity with IC50 of less than 10 μM .

Safety And Hazards

将来の方向性

Quinazoline derivatives continue to draw attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities and exploring their potential applications in biology, pesticides, and medicine .

特性

IUPAC Name |

2-(quinazolin-4-ylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHRZZPHNOWQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279569 |

Source

|

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinazolin-4-ylamino)ethanol | |

CAS RN |

5423-59-6 |

Source

|

| Record name | NSC13215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

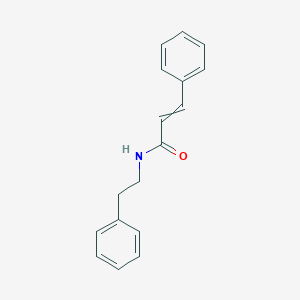

![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)